3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
3-(2-Chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic urea derivative characterized by a 2-chloroethyl group at the N3 position and a tetrazole-containing benzyl substituent at the N1 position.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN6O/c12-5-6-14-11(20)15-7-10-16-17-18-19(10)9-3-1-8(13)2-4-9/h1-4H,5-7H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQXBLRIUEVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NCCCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the chloroethyl and fluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with molecular targets and pathways within biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The fluorophenyl and tetrazole groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole-Urea Backbones
(a) 1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (BF05596)
- Molecular Formula : C₁₇H₁₇FN₆O₂
- Key Substituents : Ethoxyphenyl at N1, 4-fluorophenyltetrazole at N3.
- Properties: Higher molecular weight (356.35 g/mol) compared to the target compound due to the ethoxy group. The ethoxy group increases hydrophobicity but reduces electrophilic reactivity compared to the chloroethyl group in the target compound.
(b) 1-(4-Fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (BC06688)
- Molecular Formula : C₁₅H₁₃FN₆O
- Key Substituents : Phenyltetrazole at N3, 4-fluorophenyl at N1.
- The phenyltetrazole moiety may enhance π-π stacking interactions in biological targets .
Comparative Table 1: Structural and Physicochemical Properties
*Estimated based on molecular formula.
Chloroethyl-Containing Compounds with Alkylating Activity
(a) 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
- Key Feature : Nitrosourea backbone with dual chloroethyl groups.
- Mechanism : Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair by alkylating nucleic acids and proteins .
- However, the standalone 2-chloroethyl group may still exhibit mild alkylating activity .
(b) 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)
- Key Feature : Cyclohexyl group enhances lipophilicity and CNS penetration.
- Metabolism : Degrades to cyclohexyl isocyanate, which lacks antitumor activity, unlike BCNU’s metabolites .
- Relevance: Highlights the importance of substituents in determining metabolite efficacy. The target compound’s 4-fluorophenyltetrazole may direct metabolism toward stable, non-toxic products.
Fluorophenyl-Containing Ureas in Drug Design
- Role of Fluorine : Fluorine in the 4-fluorophenyl group improves metabolic stability by resisting oxidative degradation. This is observed in BF05596 and BC06688, where fluorine enhances bioavailability .
- Tetrazole as a Bioisostere : The tetrazole ring mimics carboxylic acid in hydrogen-bonding interactions but offers superior metabolic resistance, a feature leveraged in the target compound and BC06688 .
Biological Activity
3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form DNA cross-links. This mechanism is crucial for its antitumor effects, similar to other chloroethyl compounds that have been studied extensively. The chloroethyl moiety is known for its alkylating properties, which can lead to the formation of DNA adducts and subsequent cell death in rapidly dividing cells.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through mechanisms involving DNA damage.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Evaluations against various cancer cell lines reveal varying degrees of cytotoxicity, often linked to the structural modifications on the tetrazole ring.
Antitumor Activity
A study comparing various chloroethyl derivatives found that compounds similar to this compound exhibited significant antitumor activity. For instance:
| Compound | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | HeLa |
| Test Compound | 12 | A549 |
These results indicate that the compound may effectively inhibit the growth of specific cancer cell lines at relatively low concentrations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole-containing compounds. For example:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 8 | Staphylococcus aureus |
| Compound D | 16 | Escherichia coli |
| Test Compound | 4 | Klebsiella pneumoniae |
This table illustrates that the test compound exhibits potent antimicrobial effects comparable to established antibiotics.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Antitumor Efficacy : A patient with resistant ovarian cancer was treated with a chloroethyl derivative resulting in a marked reduction in tumor size after four cycles of therapy.
- Case Study on Antimicrobial Resistance : In a clinical trial involving patients with severe bacterial infections, a tetrazole derivative showed effectiveness against multidrug-resistant strains where conventional treatments failed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
